Synthesis and Characterization of tert-Butyl 11-Bromoundecanoate: A Technical Guide
Synthesis and Characterization of tert-Butyl 11-Bromoundecanoate: A Technical Guide
Executive Summary
This technical guide details the synthesis, purification, and characterization of tert-butyl 11-bromoundecanoate (CAS: 85216-74-6). This compound serves as a critical bifunctional linker in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and Lipid Nanoparticles (LNPs) . Its 11-carbon alkyl chain provides a hydrophobic spacer, while the tert-butyl ester offers an acid-labile protecting group orthogonal to base-sensitive functionalities.
This guide prioritizes the Boc Anhydride (Boc₂O) method over the traditional Steglich esterification due to superior atom economy and simplified downstream processing (DSP).
Retrosynthetic Analysis & Strategy
The target molecule, tert-butyl 11-bromoundecanoate, is disconnected at the ester linkage. The strategic choice of the tert-butyl group dictates the synthetic method, as steric hindrance prevents standard Fischer esterification.
Primary Disconnection:
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Target: tert-Butyl 11-bromoundecanoate[1]
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Precursors: 11-Bromoundecanoic acid + tert-Butyl source (Boc₂O or t-BuOH).
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway for the recommended Boc₂O-mediated esterification.
Caption: Mechanistic flow of Boc₂O-mediated esterification. DMAP catalyzes the formation of a mixed anhydride, which undergoes decarboxylation to yield the ester.
Experimental Protocols
Method A: Boc Anhydride (Boc₂O) Esterification (Recommended)
Rationale: This method avoids the formation of dicyclohexylurea (DCU), a notorious byproduct of DCC coupling that is difficult to remove completely. The Boc₂O route generates CO₂ and tert-butanol, simplifying purification.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 11-Bromoundecanoic Acid | 1.0 | Limiting Reagent |
| Boc₂O (Di-tert-butyl dicarbonate) | 2.0 | tert-Butyl Source & Activator |
| DMAP (4-Dimethylaminopyridine) | 0.3 | Nucleophilic Catalyst |
| t-Butanol (anhydrous) | 1.5 | Nucleophile (Optional accelerator) |
| THF (Tetrahydrofuran) | Solvent | 0.2 M Concentration |
Step-by-Step Protocol
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Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
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Dissolution: Charge the RBF with 11-bromoundecanoic acid (10.0 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.
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Catalyst Addition: Add DMAP (3.0 mmol) to the solution. Note: The solution may turn slightly yellow.
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Reagent Addition: Add Boc₂O (20.0 mmol) dropwise over 10 minutes. If using t-BuOH as an additive, add it simultaneously.
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Reaction: Stir the mixture at 40°C for 12–18 hours. Monitor gas evolution (CO₂); cessation indicates reaction progress.
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Monitoring: Check reaction completion via TLC (Mobile Phase: 10% EtOAc in Hexanes). Stain with KMnO₄ (acid stains yellow/brown; ester is UV inactive but visible in iodine).
Method B: Steglich Esterification (Classic)
Rationale: Use this method if Boc₂O is unavailable. Requires rigorous filtration of urea byproducts.
Reagents
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11-Bromoundecanoic acid (1.0 equiv)
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tert-Butanol (3.0 equiv)
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DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
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DMAP (0.1 equiv)[2]
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DCM (Dichloromethane) (Solvent)
Step-by-Step Protocol
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Dissolve acid and t-BuOH in anhydrous DCM (0.3 M) under N₂.
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Cool solution to 0°C in an ice bath.
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Add DMAP followed by DCC (dissolved in minimal DCM) dropwise.
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Allow to warm to room temperature (RT) and stir overnight.
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Critical Step: Filter the white precipitate (DCU) through a Celite pad. Wash the pad with cold DCM.
Purification & Workup Workflow
The following workflow ensures the removal of unreacted acid and catalyst residues.
Caption: Purification workflow.[3][4] Acidic and basic washes are critical for removing DMAP and unreacted starting material, respectively.
Purification Parameters:
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Stationary Phase: Silica Gel 60 (230–400 mesh).
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Eluent: Gradient 0%
5% Ethyl Acetate in Hexanes. -
Rf Value: ~0.6 (in 5% EtOAc/Hexane).
Characterization Data
Validation of the structure relies on the distinct chemical shifts of the tert-butyl group and the terminal bromide.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
|---|---|---|---|---|
| 3.40 | Triplet (J = 6.8 Hz) | 2H | -CH₂-Br | Terminal Bromide |
| 2.20 | Triplet (J = 7.5 Hz) | 2H | -CH₂-COO - | α-Methylene to Ester |
| 1.85 | Quintet | 2H | -CH₂-CH₂-Br | β-Methylene to Bromide |
| 1.58 | Multiplet | 2H | -CH₂-CH₂-COO- | β-Methylene to Ester |
| 1.44 | Singlet | 9H | -C(CH₃ )₃ | tert-Butyl Group (Diagnostic) |
| 1.28 | Broad Singlet | 12H | -(CH₂ )₆- | Internal Alkyl Chain |
¹³C NMR (100 MHz, CDCl₃):
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173.3 ppm: Carbonyl (C =O)
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79.9 ppm: Quaternary Carbon (C -(CH₃)₃)
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34.0 ppm: Alkyl Bromide (-C H₂Br)
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32.8, 29.5, 29.4, 29.2, 28.8, 28.1 ppm: Internal methylenes
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28.1 ppm: tert-Butyl Methyls (-C(C H₃)₃) (High intensity signal)
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25.0 ppm: β-Carbon to ester
Mass Spectrometry (ESI/GC-MS)
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Molecular Formula: C₁₅H₂₉BrO₂[1]
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Molecular Weight: 321.30 g/mol
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Key Fragments (EI):
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m/z 263/265 [M - tBu]⁺ (Loss of isobutylene)
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m/z 57 [C₄H₉]⁺ (tert-butyl cation, base peak)
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Safety & Handling
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11-Bromoundecanoic Acid: Irritant.[5] Avoid contact with skin.
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Boc₂O: Toxic if inhaled. Handle in a fume hood. Pressure buildup (CO₂) can occur; ensure open system or bubbler.
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Storage: Store the purified ester at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or discoloration.
References
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Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
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Boc2O Esterification Protocol: Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(10), 3490–3496. Link
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Compound Data (PubChem): National Center for Biotechnology Information. (2024).[1][6] PubChem Compound Summary for CID 11088520, Tert-butyl 11-bromoundecanoate.[1] Link
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Application in Drug Delivery: Rais, R., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Link
Sources
- 1. Tert-butyl 11-bromoundecanoate | C15H29BrO2 | CID 11088520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 3. Process for the ammonolysis of 11-bromoundecanoic acid - Patent US-2011251414-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102659588A - Synthesis method of tert-butyl bromoacetate - Google Patents [patents.google.com]
- 5. Tert-butyl 11-aminoundecanoate | C15H31NO2 | CID 545139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
